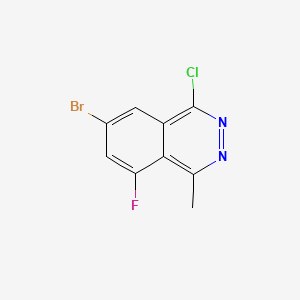![molecular formula C9H14N4O2 B14784274 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide](/img/structure/B14784274.png)
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide is a chemical compound with the molecular formula C9H14N4O2 It is characterized by the presence of an amino group, a methoxypyrazine moiety, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide typically involves the reaction of 3-methoxypyrazine-2-carbaldehyde with 2-amino-propanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .
科学的研究の応用
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of 2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The methoxypyrazine moiety plays a crucial role in binding to the active site of the target, while the amino and propanamide groups contribute to the overall stability and specificity of the interaction .
類似化合物との比較
Similar Compounds
2-amino-N-cyclopropyl-N-[(3-methoxypyrazin-2-yl)methyl]propanamide: This compound shares a similar structure but includes a cyclopropyl group, which may alter its chemical properties and biological activity.
4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide: Another related compound with a benzenesulfonamide group, used in different applications.
Uniqueness
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypyrazine moiety is particularly noteworthy for its role in molecular recognition and binding interactions .
特性
分子式 |
C9H14N4O2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-amino-N-[(3-methoxypyrazin-2-yl)methyl]propanamide |
InChI |
InChI=1S/C9H14N4O2/c1-6(10)8(14)13-5-7-9(15-2)12-4-3-11-7/h3-4,6H,5,10H2,1-2H3,(H,13,14) |
InChIキー |
UHSKMTLUWBSSQF-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NCC1=NC=CN=C1OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B14784206.png)
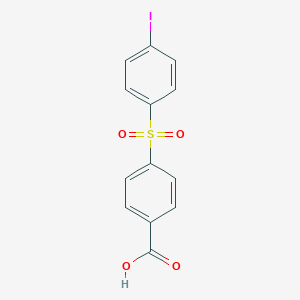
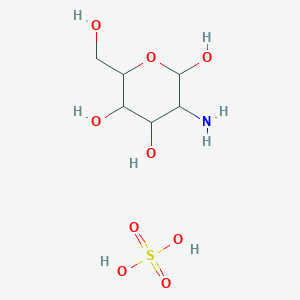
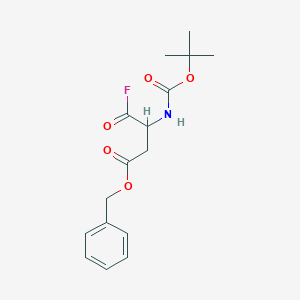
![Methyl 5-fluoro-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B14784230.png)
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14784236.png)
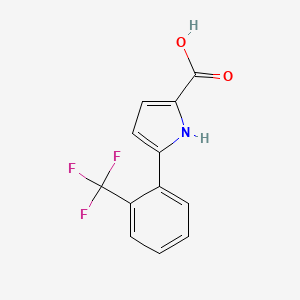
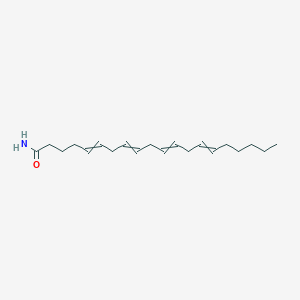

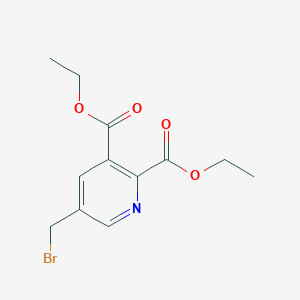
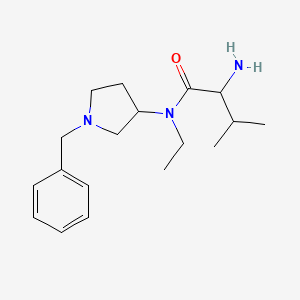
![5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B14784288.png)
